ORM-10962

Cardiac Electrophysiology Ion Channel Pharmacology Arrhythmia Research

ORM-10962 is a potent, highly selective synthetic organic inhibitor of the sodium-calcium exchanger (NCX), a critical membrane transporter regulating intracellular calcium homeostasis in cardiomyocytes. It blocks both inward and outward NCX currents with nanomolar potency and demonstrates exceptional selectivity over other major cardiac ion channels, including L-type calcium channels (ICaL) and various potassium channels, at concentrations up to 1 µM.

Molecular Formula C27H29N3O4
Molecular Weight 459.5 g/mol
Cat. No. B2992674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORM-10962
Molecular FormulaC27H29N3O4
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5
InChIInChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32)
InChIKeyUPGUBLDTYLMRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ORM-10962: A Highly Selective Sodium-Calcium Exchanger (NCX) Inhibitor for Cardiac Arrhythmia Research


ORM-10962 is a potent, highly selective synthetic organic inhibitor of the sodium-calcium exchanger (NCX), a critical membrane transporter regulating intracellular calcium homeostasis in cardiomyocytes [1]. It blocks both inward and outward NCX currents with nanomolar potency and demonstrates exceptional selectivity over other major cardiac ion channels, including L-type calcium channels (ICaL) and various potassium channels, at concentrations up to 1 µM [2]. This compound serves as a key research tool for dissecting NCX-dependent mechanisms in cardiac electrophysiology and arrhythmogenesis, with validated in vivo antiarrhythmic efficacy in specific experimental models [3].

Why Generic NCX Inhibitors Cannot Substitute for ORM-10962 in Cardiac Research


Although several NCX inhibitors are commercially available, their utility in cardiac research is severely limited by poor selectivity or distinct pharmacological profiles. Legacy compounds like KB-R7943 and SN-6 exhibit micromolar potency against NCX but also potently block TRPC channels or other ion channels, confounding mechanistic interpretation [1]. The structurally related ORM-10103, while selective for NCX, demonstrates less complete selectivity and a different inotropic signature compared to ORM-10962 [2]. Isoform-selective agents such as YM-244769 preferentially target NCX3, a neuronal isoform, making them unsuitable for studying the predominant cardiac NCX1 isoform [3]. ORM-10962 uniquely combines sub-100 nM potency, pan-NCX isoform activity, and clean selectivity at 1 µM, enabling unambiguous interrogation of NCX function in native cardiac tissue and intact animal models without off-target interference.

Quantitative Differentiation: Why ORM-10962 Outperforms Alternative NCX Inhibitors


Superior Selectivity Profile Relative to ORM-10103 and Legacy NCX Inhibitors

ORM-10962 demonstrates an improved selectivity profile compared to the structurally related compound ORM-10103, with no significant effect on L-type calcium current (ICaL), the rapid delayed rectifier potassium current (IKr), the slow delayed rectifier potassium current (IKs), the transient outward potassium current (Ito), the inward rectifier potassium current (IK1), late sodium current (INaL), or Na+/K+ pump current at concentrations up to 1 µM [1][2]. In contrast, ORM-10103 at 3 µM produced a slight diminution of IKr [3]. Legacy inhibitors like KB-R7943 exhibit potent off-target activity against TRPC channels (IC50 = 0.46-1.38 µM) and NMDA receptors [4].

Cardiac Electrophysiology Ion Channel Pharmacology Arrhythmia Research

In Vivo Antiarrhythmic Efficacy in Ouabain-Induced Arrhythmia Model Unmatched by Other Selective NCX Inhibitors

In anesthetized guinea pigs subjected to ouabain infusion, pretreatment with ORM-10962 (0.3 mg/kg, i.v.) significantly delayed the development and recurrence of ventricular extrasystoles by approximately 50% and ventricular tachycardia by approximately 30% [1][2]. This represents a robust in vivo antiarrhythmic effect not consistently observed with other selective NCX inhibitors. While ORM-10103 effectively reduced afterdepolarizations in vitro [3], its in vivo efficacy in this model has not been reported. SEA0400 shows protective effects primarily in ischemia-reperfusion injury models [4] but lacks demonstrated efficacy against triggered arrhythmias induced by Na+/K+ pump inhibition.

In Vivo Pharmacology Cardiac Arrhythmia Translational Research

Unique Attenuation of Cardiac Alternans: A Specific Anti-Arrhythmic Mechanism Not Shared by ORM-10103 or Legacy Inhibitors

ORM-10962 uniquely attenuates cardiac alternans, a beat-to-beat oscillation in action potential duration (APD) and calcium transient amplitude that serves as a precursor to lethal ventricular arrhythmias. In canine papillary muscle preparations, ORM-10962 significantly reduced both APD alternans and calcium transient alternans [1]. Computer simulations reproduced this effect and suggest it is mediated by reduced sarcoplasmic reticulum release refractoriness resulting from NCX blockade and indirect reduction of L-type calcium current [1]. Importantly, the anti-alternans effect was preserved in a computational model of heart failure, a condition with elevated alternans risk [1]. Neither ORM-10103 nor other selective NCX inhibitors have been reported to possess this specific anti-alternans property.

Cardiac Alternans Repolarization Dynamics Computational Modeling

Nanomolar Potency Contrasts with Micromolar Legacy Inhibitors KB-R7943 and SN-6

ORM-10962 inhibits both inward and outward NCX currents with EC50 values of 55 nM and 67 nM, respectively, in canine ventricular myocytes [1][2]. This sub-100 nM potency contrasts sharply with legacy NCX inhibitors: KB-R7943 exhibits IC50 values of ~0.32 µM to 5.7 µM depending on assay conditions and NCX isoform [3], while SN-6 inhibits NCX1, NCX2, and NCX3 with IC50 values of 2.9 µM, 16 µM, and 8.6 µM, respectively . The 5- to 100-fold greater potency of ORM-10962 enables effective NCX inhibition at lower compound concentrations, minimizing solubility issues and reducing the likelihood of off-target effects that emerge at higher concentrations.

Potency Comparison NCX Pharmacology Tool Compound Selection

Optimal Use Cases for ORM-10962 Based on Validated Differential Evidence


Dissecting NCX-Dependent Arrhythmogenic Mechanisms Without Off-Target Confounds

Researchers investigating the role of NCX in triggered arrhythmias, particularly delayed afterdepolarizations (DADs) and cardiac alternans, should select ORM-10962 as their primary tool compound. Its clean selectivity profile at 1 µM [1] ensures that observed electrophysiological changes are directly attributable to NCX inhibition, unlike legacy inhibitors such as KB-R7943 which block TRPC channels and NMDA receptors at similar concentrations . This is critical for studies employing native cardiac tissue preparations (e.g., Purkinje fibers, ventricular trabeculae) where multiple ion channels contribute to the action potential.

Translational Pharmacology Studies Requiring In Vivo Validation of Antiarrhythmic Efficacy

Investigators seeking to translate NCX biology findings into potential therapeutic hypotheses should utilize ORM-10962 due to its validated in vivo antiarrhythmic activity in the ouabain-induced arrhythmia model [2]. The compound significantly delays ventricular extrasystole recurrence by ~50% and ventricular tachycardia recurrence by ~30% following intravenous administration [3]. This in vivo efficacy is not documented for other selective NCX inhibitors such as ORM-10103 or SEA0400 in this specific arrhythmia mechanism, making ORM-10962 the superior choice for preclinical proof-of-concept studies.

Computational Modeling and Systems Pharmacology Investigations of Repolarization Dynamics

Scientists employing in silico approaches to study cardiac alternans or repolarization heterogeneity should incorporate ORM-10962 as the NCX inhibitor of choice. Its unique anti-alternans effect has been experimentally validated and successfully reproduced in computational models of both healthy and failing human ventricular myocytes [4]. This provides a robust, experimentally constrained parameter set for simulating NCX blockade in systems pharmacology workflows, a level of model validation not available for alternative NCX inhibitors.

High-Throughput Screening or Long-Term Cell Culture Requiring Potent and Stable NCX Inhibition

Laboratories performing automated patch-clamp or high-content imaging assays benefit from ORM-10962's sub-100 nM potency [5], which allows for complete NCX inhibition at low micromolar concentrations while minimizing DMSO carryover and compound precipitation. Its high selectivity also reduces the risk of cumulative off-target effects during extended incubation periods, making it suitable for chronic treatment paradigms in induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or other primary cardiac cell cultures.

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